

# The Synthesis, Characterization, and Application of 4-Ethoxycarbonylphenylboronic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Ethoxycarbonylphenylboronic acid

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## Abstract

**4-Ethoxycarbonylphenylboronic acid**, a key building block in modern organic synthesis, has emerged as a compound of significant interest, particularly in the realms of medicinal chemistry and materials science. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. This technical guide provides an in-depth exploration of the discovery and history of **4-ethoxycarbonylphenylboronic acid**, detailed experimental protocols for its synthesis and application, a comprehensive summary of its physicochemical and spectroscopic data, and an illustrative example of its role in the development of targeted therapeutics, specifically in the context of cancer metabolism.

## Discovery and History

The development of **4-ethoxycarbonylphenylboronic acid** is intrinsically linked to the broader history of organoboron chemistry and the advent of palladium-catalyzed cross-coupling reactions. While the first synthesis of a boronic acid was reported by Edward Frankland in

1860, the full potential of this class of compounds was not realized until the latter half of the 20th century.

The seminal work of Akira Suzuki and Norio Miyaura in the late 1970s and early 1980s on the palladium-catalyzed cross-coupling of organoboron compounds with organic halides revolutionized synthetic organic chemistry and earned them the Nobel Prize in Chemistry in 2010.<sup>[1]</sup> This reaction, now famously known as the Suzuki-Miyaura coupling, provided a powerful and versatile method for the construction of biaryl systems and other carbon-carbon bonds.<sup>[1][2][3]</sup>

**4-Ethoxycarbonylphenylboronic acid**, as a readily accessible and functionalizable arylboronic acid, likely emerged as a valuable building block in the years following the popularization of the Suzuki-Miyaura reaction. Its synthesis is a straightforward esterification of the commercially available 4-carboxyphenylboronic acid. While a definitive "discovery" paper solely focused on this specific ester is not readily apparent in early literature, its preparation and use are documented in various publications focusing on synthetic methodology and the preparation of compound libraries. For instance, a 2002 publication in the Journal of Organic Chemistry details a synthetic route utilizing this compound, indicating its established use by that time. The history of **4-ethoxycarbonylphenylboronic acid** is therefore not one of a singular discovery, but rather of its gradual adoption as a reliable and versatile tool within the synthetic chemist's arsenal, driven by the power of the cross-coupling reactions in which it participates.

## Physicochemical and Spectroscopic Data

The accurate characterization of **4-ethoxycarbonylphenylboronic acid** is crucial for its effective use in synthesis. The following tables summarize its key physical properties and spectroscopic data.

Table 1: Physicochemical Properties of **4-Ethoxycarbonylphenylboronic Acid**

Property	Value	Reference(s)
CAS Number	4334-88-7	[4]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> BO <sub>4</sub>	[4]
Molecular Weight	193.99 g/mol	[4]
Appearance	White to off-white crystalline powder	[4]
Melting Point	160 °C (decomposes)	[4]
Solubility	Soluble in polar organic solvents	

Table 2: Spectroscopic Data for **4-Ethoxycarbonylphenylboronic Acid**

Spectroscopic Technique	Data	Reference(s)
Mass Spectrometry (ESI-MS)	m/z 195.0 [M+H] <sup>+</sup>	
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	Predicted: δ 1.32 (t, 3H), 4.30 (q, 2H), 7.85 (d, 2H), 7.95 (d, 2H), 8.25 (s, 2H, B(OH) <sub>2</sub> )	
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> )	Predicted: δ 14.2, 60.8, 128.5, 129.5, 134.5, 165.8	
Infrared (IR, KBr, cm <sup>-1</sup> )	Characteristic Peaks: ~3300 (O-H stretch, broad), ~1715 (C=O stretch, ester), ~1610, 1400 (aromatic C=C stretch), ~1360 (B-O stretch)	

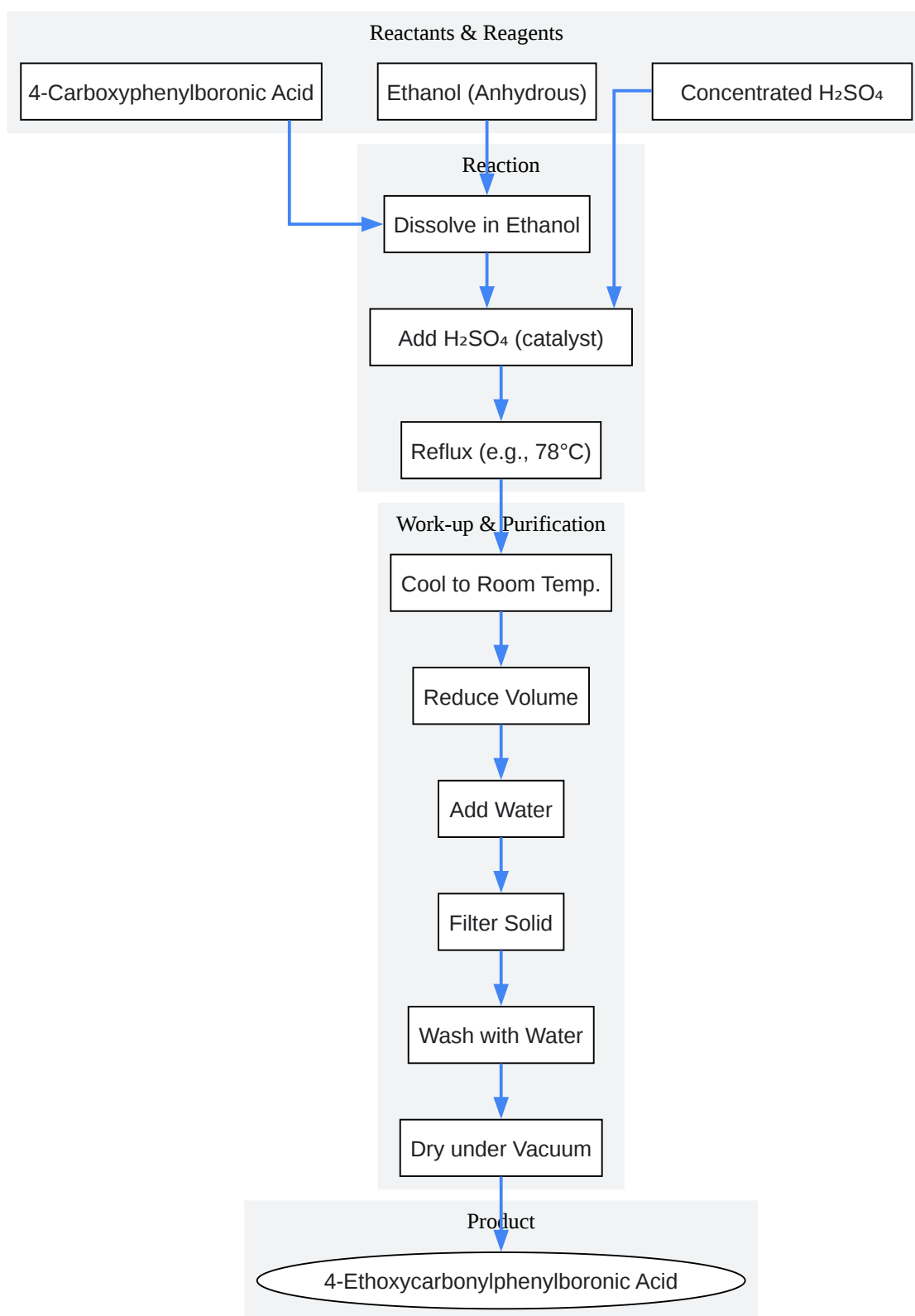
## Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **4-ethoxycarbonylphenylboronic acid** and a representative example of its application in a Suzuki-Miyaura cross-coupling reaction.

# Synthesis of 4-Ethoxycarbonylphenylboronic Acid from 4-Carboxyphenylboronic Acid

This protocol describes the Fischer esterification of 4-carboxyphenylboronic acid.

Workflow for the Synthesis of **4-Ethoxycarbonylphenylboronic Acid**



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Caption: Synthesis of **4-Ethoxycarbonylphenylboronic Acid**.

#### Materials:

- 4-Carboxyphenylboronic acid
- Anhydrous ethanol
- Concentrated sulfuric acid
- Deionized water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Büchner funnel and filter paper
- Vacuum flask

#### Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-carboxyphenylboronic acid (1 equivalent).
- Add anhydrous ethanol to the flask (e.g., 10-20 mL per gram of boronic acid).
- Slowly and carefully, add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
- Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Reduce the volume of the solvent under reduced pressure.

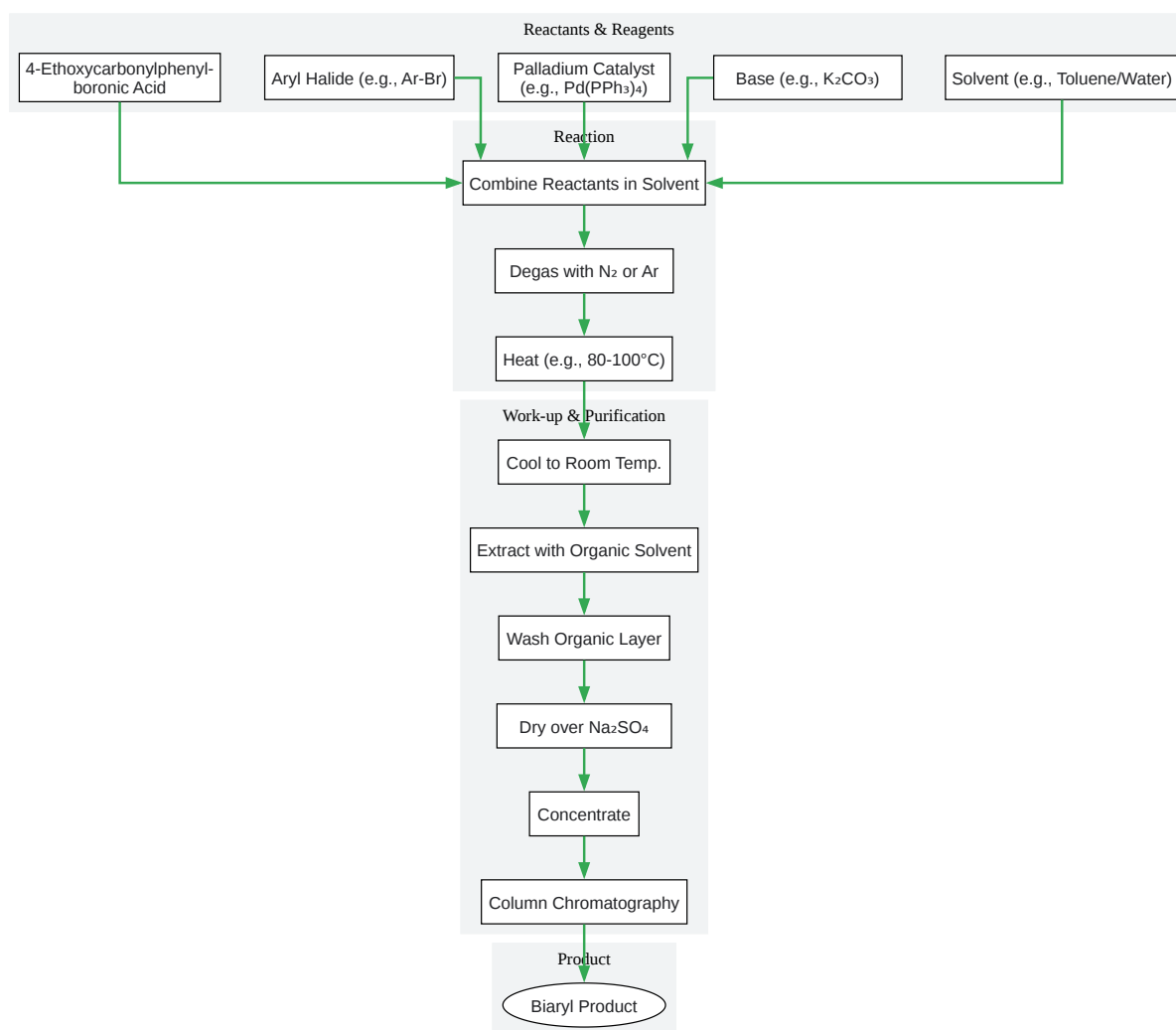
- Slowly add the concentrated reaction mixture to a beaker of cold deionized water to precipitate the product.
- Collect the white solid by vacuum filtration using a Büchner funnel.
- Wash the solid with copious amounts of deionized water to remove any remaining acid.
- Dry the purified **4-ethoxycarbonylphenylboronic acid** under vacuum.

Expected Yield: 85-95%.

## Suzuki-Miyaura Cross-Coupling of 4-Ethoxycarbonylphenylboronic Acid with an Aryl Halide

This protocol provides a general procedure for the coupling of **4-ethoxycarbonylphenylboronic acid** with an aryl bromide.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction



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Caption: General Suzuki-Miyaura Coupling Workflow.



## Materials:

- **4-Ethoxycarbonylphenylboronic acid** (1.2 equivalents)
- Aryl bromide (1 equivalent)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 1-5 mol%)
- Base (e.g., potassium carbonate, 2-3 equivalents)
- Anhydrous solvent (e.g., toluene or dioxane)
- Deionized water
- Schlenk flask or similar reaction vessel
- Inert gas supply (nitrogen or argon)
- Magnetic stirrer and stir bar
- Heating mantle with temperature control
- Separatory funnel
- Sodium sulfate (anhydrous)
- Silica gel for column chromatography
- Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

## Procedure:

- To a Schlenk flask, add the aryl bromide, **4-ethoxycarbonylphenylboronic acid**, palladium catalyst, and base.
- Evacuate the flask and backfill with an inert gas (repeat three times).
- Add the degassed solvent(s) via syringe.

- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and quench with water.
- Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic phase under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the desired biaryl compound.

## Application in Drug Discovery: Targeting Cancer Metabolism

A significant application of advanced organic building blocks like **4-ethoxycarbonylphenylboronic acid** is in the synthesis of novel therapeutic agents. One promising area of cancer research is the targeting of metabolic pathways that are unique to cancer cells.

### The Warburg Effect and Pyruvate Kinase M2 (PKM2)

Many cancer cells exhibit a phenomenon known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen. A key regulator of this metabolic shift is the M2 isoform of pyruvate kinase (PKM2). In cancer cells, PKM2 is often found in a less active dimeric state, which slows down the final step of glycolysis. This metabolic bottleneck leads to the accumulation of glycolytic intermediates that are then shunted into anabolic pathways, providing the building blocks necessary for rapid cell proliferation.

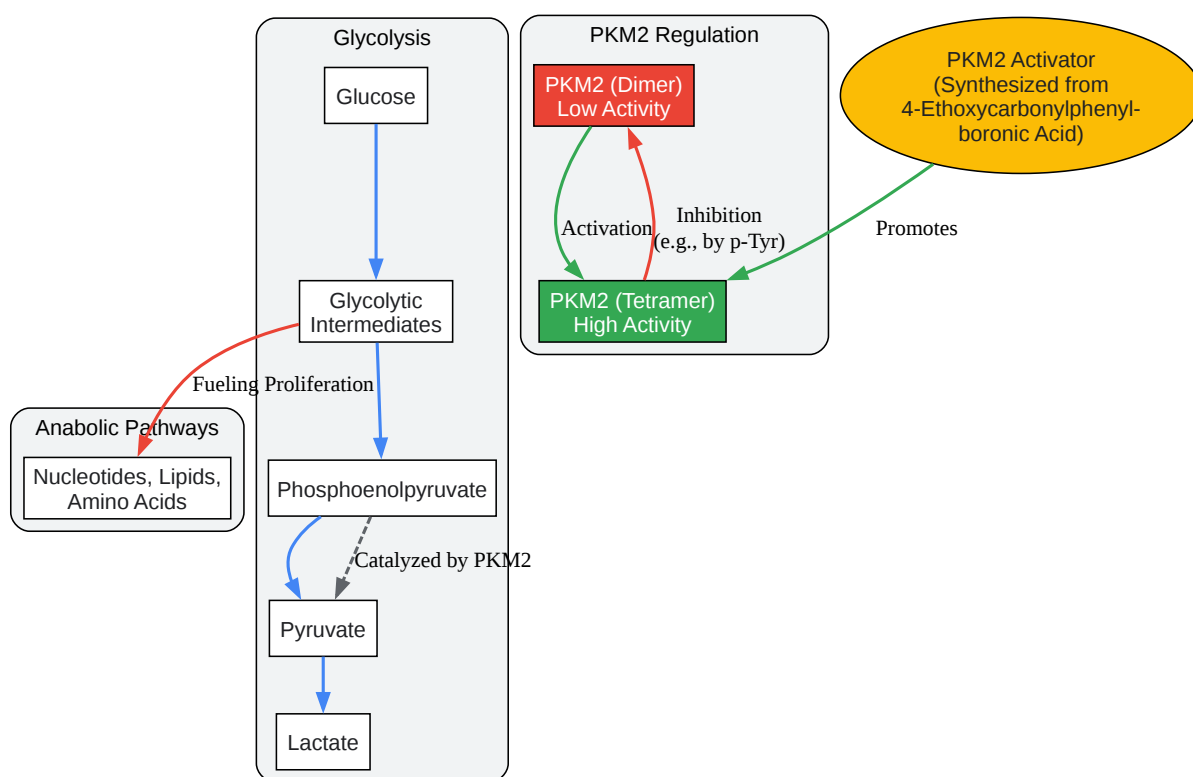
### Activation of PKM2 as a Therapeutic Strategy

Activating PKM2 to its highly active tetrameric form is a potential therapeutic strategy to counteract the Warburg effect. By promoting the conversion of phosphoenolpyruvate to

pyruvate, PKM2 activation would reduce the pool of glycolytic intermediates available for anabolic processes, thereby inhibiting cancer cell growth.

Recent research has focused on the development of small molecule activators of PKM2. Boronic acid derivatives have emerged as a promising class of compounds in this endeavor. While specific publications may not always detail the synthesis from the simplest starting materials, the structural motifs of potent PKM2 activators often point to the use of functionalized phenylboronic acids, such as **4-ethoxycarbonylphenylboronic acid**, as key intermediates in their multi-step synthesis.

The following diagram illustrates the signaling pathway involved in the Warburg effect and the proposed mechanism of action for a PKM2 activator synthesized using a **4-ethoxycarbonylphenylboronic acid** scaffold.



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Caption: PKM2 Activation Pathway in Cancer Metabolism.

## Conclusion

**4-Ethoxycarbonylphenylboronic acid** stands as a testament to the enabling power of fundamental discoveries in organic chemistry. Its straightforward synthesis and versatile

reactivity have cemented its role as a valuable building block for researchers in academia and industry. As the demand for increasingly complex and targeted molecules in drug discovery and materials science continues to grow, the importance of reliable and well-characterized synthetic intermediates like **4-ethoxycarbonylphenylboronic acid** will undoubtedly continue to rise. This guide has provided a comprehensive overview of its history, properties, synthesis, and application, with the aim of facilitating its effective use in the advancement of chemical and biomedical research.

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## References

- 1. CAS 4334-88-7: 4-(Ethoxycarbonyl)phenylboronic acid [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. 4-carboethoxybenzeneboronic acid - 4334-88-7 - Structure, Synthesis, Properties [organoborons.com]
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